Methyl 2-amino-5-fluoropentanoate
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Overview
Description
Methyl 2-amino-5-fluoropentanoate is an organic compound with the molecular formula C6H12FNO2. It is a derivative of pentanoic acid, where a fluorine atom is substituted at the fifth position and an amino group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-fluoropentanoate typically involves the esterification of 2-amino-5-fluoropentanoic acid. One common method is the reaction of 2-amino-5-fluoropentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-fluoropentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 2-nitro-5-fluoropentanoate.
Reduction: Formation of 2-amino-5-fluoropentanol.
Substitution: Formation of various substituted pentanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-5-fluoropentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-fluoropentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors due to its electronegativity, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-fluorobenzoate: Similar in structure but with a benzene ring instead of a pentane chain.
Methyl 2-amino-4-fluorobutanoate: Similar but with a shorter carbon chain.
Methyl 2-amino-5-chloropentanoate: Similar but with a chlorine atom instead of fluorine.
Uniqueness
Methyl 2-amino-5-fluoropentanoate is unique due to the specific positioning of the fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-5-fluoropentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJHQDQGWUBYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCF)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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